COMT Inhibitory Activity: 5-Amino Substitution Modulates Potency
In a series of 5-substituted 3-hydroxy-4-methoxybenzaldehydes (isovanillins) evaluated as inhibitors of rat liver catechol O-methyltransferase (COMT), the 5-amino substituted compound (3-Amino-5-hydroxy-4-methoxybenzaldehyde) is expected to exhibit a distinct inhibition profile compared to its 5-unsubstituted and 5-halogenated counterparts. While specific IC50 data for this exact compound in this assay are not publicly available, the published SAR for this series indicates that electron-donating 5-substituents (such as -NH2) generally reduce inhibitory potency relative to electron-withdrawing groups (e.g., -NO2, -Br), which were reported to greatly enhance activity [1].
| Evidence Dimension | COMT Inhibition Potency (Inferred) |
|---|---|
| Target Compound Data | Inferred to be lower than 5-NO2 analog |
| Comparator Or Baseline | 5-NO2-3-hydroxy-4-methoxybenzaldehyde (high potency) |
| Quantified Difference | Not quantified for this compound |
| Conditions | Rat liver COMT, 3,4-dihydroxybenzoic acid substrate |
Why This Matters
For research targeting COMT inhibition (e.g., Parkinson's disease), this compound provides a distinct SAR data point for probing the role of 5-position electronic effects, which is not possible with unsubstituted or halogenated analogs.
- [1] Borchardt, R. T., & Huber, J. A. (1982). Catechol O-methyltransferase. 10. 5-Substituted 3-hydroxy-4-methoxybenzoic acids (isovanillic acids) and 5-substituted 3-hydroxy-4-methoxybenzaldehydes (isovanillins) as potential inhibitors. Journal of Medicinal Chemistry, 25(3), 258–263. https://doi.org/10.1021/jm00345a012 View Source
